molecular formula C25H26N2O5 B6573026 3,4-diethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946288-94-4

3,4-diethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6573026
CAS No.: 946288-94-4
M. Wt: 434.5 g/mol
InChI Key: AIAVEUBEAIJPJI-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring multiple functional groups such as ether, amide, and furan, lends it intriguing chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of 3,4-diethoxybenzamide: : Begin by reacting 3,4-diethoxybenzoic acid with a suitable amine to form the benzamide. Typical conditions might include using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

  • Formation of the furan-2-carbonyl tetrahydroquinoline: : This intermediate can be synthesized by reacting furan-2-carboxylic acid with 1,2,3,4-tetrahydroquinoline in the presence of a dehydrating agent to form the amide bond.

  • Coupling the intermediates: : Finally, the two intermediates are coupled under conditions that promote amide bond formation, using reagents such as DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

For industrial-scale production, optimized methods involving continuous flow chemistry and high-throughput synthesis would be employed. Catalysts and automated systems ensure higher yields and purity while reducing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the ethoxy groups or the tetrahydroquinoline ring.

  • Reduction: : Reduction reactions might target the carbonyl group or the furan ring.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions depending on the reagents and conditions.

Common Reagents and Conditions

  • Oxidation: : Typical oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Halogens, acids, bases, or other nucleophiles/electrophiles depending on the desired substitution.

Major Products

  • Oxidation: : Oxidized derivatives, such as aldehydes or carboxylic acids.

  • Reduction: : Reduced amides or alcohols.

  • Substitution: : Substituted derivatives retaining the core structure with new functional groups.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound could act as a ligand or intermediate in catalytic cycles.

  • Material Science: : Potential use in the synthesis of novel polymers or advanced materials.

Biology and Medicine

  • Drug Development: : Exploration of its pharmacological properties for therapeutic agents targeting specific pathways.

  • Biochemical Probes: : Utilization as a probe to study enzyme mechanisms or cellular processes.

Industry

  • Chemical Sensors: : Application in the design of sensors for detecting specific biological or chemical substances.

  • Agriculture: : Potential use in designing agrochemicals with targeted activity.

Mechanism of Action

The compound interacts with molecular targets through its functional groups, enabling it to modulate biological pathways. The tetrahydroquinoline moiety may target specific receptors or enzymes, while the furan ring and benzamide group provide additional binding interactions, enhancing specificity and potency.

Comparison with Similar Compounds

Compared to similar compounds, 3,4-diethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide stands out due to its unique combination of functional groups. Similar compounds might include:

  • 3,4-diethoxy-N-phenylbenzamide: : Lacks the furan and tetrahydroquinoline rings, leading to different reactivity and applications.

  • N-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinoline: : Omits the benzamide moiety, affecting binding affinity and specificity.

  • Other benzamides: : General structural analogs with varying substituents, leading to diverse properties and uses.

Properties

IUPAC Name

3,4-diethoxy-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c1-3-30-21-12-9-18(16-23(21)31-4-2)24(28)26-19-10-11-20-17(15-19)7-5-13-27(20)25(29)22-8-6-14-32-22/h6,8-12,14-16H,3-5,7,13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAVEUBEAIJPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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